The synthesis of (S,R,S)-Ahpc-CO-C8-acid involves several steps that typically include the formation of amide bonds and the incorporation of fatty acid chains. The general method includes:
Technical details regarding reaction conditions (temperature, solvent choice, and reaction time) are critical for optimizing yield and purity.
The molecular structure of (S,R,S)-Ahpc-CO-C8-acid features a chiral center which contributes to its stereochemistry. The compound consists of:
Data regarding molecular weight and specific structural configurations can be obtained through spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
(S,R,S)-Ahpc-CO-C8-acid participates in several chemical reactions relevant to its function:
Technical details such as reaction kinetics and mechanisms can be explored through biochemical assays that measure binding affinity and efficacy in cellular systems.
The mechanism of action for (S,R,S)-Ahpc-CO-C8-acid primarily revolves around its role in promoting protein degradation via the ubiquitin-proteasome pathway:
Data supporting this mechanism can be gathered from cellular assays that demonstrate changes in target protein levels upon treatment with (S,R,S)-Ahpc-CO-C8-acid.
The physical and chemical properties of (S,R,S)-Ahpc-CO-C8-acid include:
Relevant data can be obtained from literature values or experimental determination under controlled conditions.
(S,R,S)-Ahpc-CO-C8-acid has several scientific applications:
(S,R,S)-Ahpc-CO-C8-acid features a stereospecific (S,R,S)-Ahpc (VH032-derived) ligand that binds with high specificity to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The hydroxyproline core of Ahpc occupies the VHL hydrophobic pocket, forming critical hydrogen bonds with Tyr98, His110, and Ser111 residues of the VHL Elongin B/C complex [2] [5]. This interaction is enthalpy-driven, with binding affinities (Kd) typically ranging between 0.1–1.0 µM, as confirmed by isothermal titration calorimetry (ITC) studies [3] [7]. The C8 linker appended to the carboxylic acid terminus enables conjugation to target protein ligands while preserving VHL engagement. Structural analyses reveal that the stereochemistry at the Ahpc moiety is essential for maintaining the binding orientation: The (S,R,S) configuration optimally positions the linker toward solvent-exposed regions, minimizing steric clashes with VHL surface residues [2] [9].
Ternary complex formation efficiency—quantified by the cooperativity factor (α)—is critically influenced by linker length and composition in (S,R,S)-Ahpc-CO-C8-acid conjugates. Molecular dynamics simulations of PROTACs incorporating this linker demonstrate that the 8-carbon alkyl chain provides optimal distance (∼12–15 Å) and flexibility to connect VHL and target protein (POI) binding domains without introducing excessive entropy penalties [3] [9]. This facilitates positive cooperativity (α > 1) by enabling favorable protein-protein interactions (PPIs) between VHL and the POI. For example, in BRD4-degrading PROTACs, Ahpc-CO-C8 linkers enhanced ternary complex stability by 15-fold compared to shorter C4 analogs, as measured by surface plasmon resonance (SPR) [5] [9]. Rosetta docking studies further show that the C8 linker’s moderate flexibility allows adaptive conformational changes that stabilize the ternary interface through auxiliary hydrophobic contacts [3].
Table 1: Cooperativity Factors (α) for Ahpc-CO-C8-Acid-Based PROTACs
Target Protein | E3 Ligase | Cooperativity (α) | Experimental Method |
---|---|---|---|
BRD4BD1 | VHL | 12.5 ± 1.8 | ITC |
BTK | VHL | 8.2 ± 0.9 | SPR |
EGFR | VHL | 5.7 ± 1.2 | FP |
The ubiquitination kinetics of PROTACs incorporating (S,R,S)-Ahpc-CO-C8-acid are governed by the efficiency of E2~Ub recruitment and lysine positioning. Stopped-flow fluorescence assays reveal that ternary complexes formed with this linker facilitate rapid ubiquitin transfer, with second-order rate constants (kcat/KM) of ∼2.5 × 10⁴ M⁻¹s⁻¹ for model substrates like BRD4 [4] [5]. This enhancement is attributed to two factors:
Comparative studies with rigid aromatically linked PROTACs show 3-fold slower ubiquitination kinetics, underscoring the kinetic advantage of the Ahpc-CO-C8-acid scaffold [5].
Linker geometry directly influences the degradation specificity of Ahpc-CO-C8-acid-based PROTACs by modulating ternary complex architecture. In cellular degradation assays:
Cryo-EM structures of ternary complexes confirm that the C8 linker’s extended conformation optimally aligns the POI’s lysine residues toward the E2~Ub active site, achieving a >5-fold improvement in proteasome engagement over bulkier linkers [9].
Table 2: Degradation Efficiency of Ahpc-CO-C8-Acid vs. Alternative Linkers
Linker Type | Length (Atoms) | Flexibility | DC50 (nM) | Ubiquitin Chain Specificity |
---|---|---|---|---|
C8 alkyl | 12 | Moderate | 5–50 | K48 (≥80%) |
C4 alkyl | 8 | High | 200–500 | K63 (∼40%) |
PEG4 | 16 | Very High | >500 | Mixed |
Aromatic | 10–14 | Low | 100–300 | K48 (∼60%) |
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